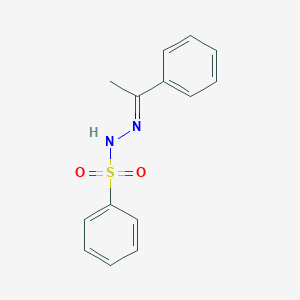

N'-(1-phenylethylidene)benzenesulfonohydrazide

Overview

Description

“N’-(1-phenylethylidene)benzenesulfonohydrazide” is a chemical compound with the molecular formula C14H14N2O2S . It has a molecular weight of 274.34 g/mol . The IUPAC name for this compound is N - [ ( E )-1-phenylethylideneamino]benzenesulfonamide .

Molecular Structure Analysis

The compound is non-planar and has an E configuration with respect to the C=N bond . The dihedral angles between the two benzene rings are 11.1(2)° in one molecule and 12.40(19)° in the other .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 274.34 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 4 . The exact mass of the compound is 274.07759887 g/mol . The topological polar surface area of the compound is 66.9 Ų . The heavy atom count of the compound is 19 .

Scientific Research Applications

Chemical Reactivity and Synthesis

- Benzenesulfonohydrazides, closely related to N'-(1-phenylethylidene)benzenesulfonohydrazide, have been studied for their reactivity. When treated with hydrogen chloride or bromide in acetic acid, they yield thiosulfonates and disulfides, depending on their ability to form a sulfinic acid intermediate. Some of these compounds have shown antimicrobial activities and analgesic properties (Yung et al., 1977).

Sensor Development for Heavy Metal Detection

- Derivatives of benzenesulfonohydrazide, similar to this compound, have been used to develop sensors for heavy metal ions like mercury (Hg2+) and lead (Pb2+). These sensors show high sensitivity and selectivity, with potential applications in environmental monitoring (Hussain et al., 2017; Rahman et al., 2020).

Detection of Carcinogenic Lead

- Specifically, (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide, a derivative of benzenesulfonohydrazide, has been used for the detection of carcinogenic lead using an electrochemical approach. This shows its potential in public health and safety applications (Rahman et al., 2020).

Application in Corrosion Inhibition

- Sulfonohydrazide derivatives are investigated as corrosion inhibitors for materials like carbon steel. Their effectiveness varies with concentration and temperature, offering potential applications in material protection and industrial processes (Ichchou et al., 2019).

Anticancer and Antimicrobial Studies

- Similar compounds, such as N'-(pyridin-3-ylmethylene)benzenesulfonohydrazide, have been studied for potential anticancer properties. These compounds have shown favorable binding interactions with validated anticancer protein targets, indicating their potential in drug development and cancer treatment (Ozochukwu et al., 2021).

Safety and Hazards

properties

IUPAC Name |

N-[(E)-1-phenylethylideneamino]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2S/c1-12(13-8-4-2-5-9-13)15-16-19(17,18)14-10-6-3-7-11-14/h2-11,16H,1H3/b15-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXWKWIKTRTXOIW-NTCAYCPXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNS(=O)(=O)C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NS(=O)(=O)C1=CC=CC=C1)/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

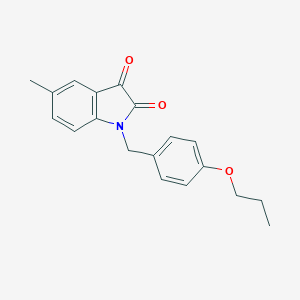

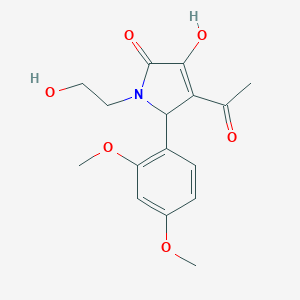

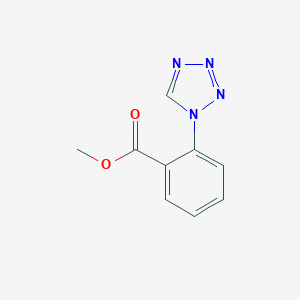

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3,4-Dimethoxy-benzyl)-[1-(2-morpholin-4-yl-ethyl)-1H-benzoimidazol-2-yl]-amine](/img/structure/B366741.png)

![[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B366751.png)

![N-[4-(dimethylamino)benzyl]-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B366762.png)

![1-[3-methoxy-4-(pentyloxy)benzyl]-5-methyl-1H-indole-2,3-dione](/img/structure/B366774.png)

![2,2,7,7-Tetramethyl-tetrahydrobis[1,3]dioxolo[4,5-b:4',5'-d]pyran-5-carboxylic acid, phenylamide](/img/structure/B366795.png)